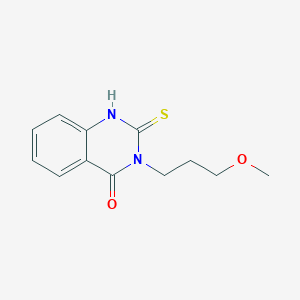

2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Übersicht

Beschreibung

2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a mercapto group at the second position and a 3-methoxypropyl group at the third position of the quinazolinone ring, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 3-methoxypropylamine.

Cyclization: The 2-aminobenzamide undergoes cyclization with carbon disulfide in the presence of a base such as potassium hydroxide to form 2-mercaptoquinazolin-4(3H)-one.

Alkylation: The 2-mercaptoquinazolin-4(3H)-one is then alkylated with 3-methoxypropyl bromide in the presence of a base such as sodium hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a disulfide bond.

Reduction: The quinazolinone ring can be reduced under specific conditions.

Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the potential of quinazolinone derivatives, including 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). These compounds exhibit significant antiproliferative effects against various cancer cell lines, including colon, liver, breast, and lung cancers. The mechanism involves inhibiting tyrosine kinases associated with these receptors, which are crucial for tumor growth and angiogenesis .

Dihydrofolate Reductase Inhibition:

Another significant application is in the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Compounds from this class have been shown to be more potent than traditional antifolates like methotrexate. Structural modifications in the quinazolinone framework can enhance their efficacy as DHFR inhibitors, making them promising candidates for developing new anticancer therapies .

Antimicrobial Properties

Antibacterial and Antifungal Activities:

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of quinazolin-4(3H)-one exhibit substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal effects against organisms like Candida albicans. The minimum inhibitory concentration (MIC) values reported suggest that these compounds could serve as effective agents in treating infections caused by resistant strains .

Cosmetic Formulations

Skin Care Applications:

The incorporation of this compound into cosmetic formulations has been explored due to its potential benefits in skin health. Its antioxidant properties may help mitigate oxidative stress in skin cells, contributing to anti-aging effects. Regulatory studies emphasize the need for thorough safety evaluations before market introduction .

Synthesis and Structural Modifications

Synthetic Pathways:

The synthesis of this compound typically involves the reaction of anthranilic acid with appropriate isothiocyanates under controlled conditions. This method allows for various substitutions on the quinazolinone ring, leading to a library of derivatives that can be screened for biological activity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercaptoquinazolin-4(3H)-one: Lacks the 3-methoxypropyl group.

3-(3-Methoxypropyl)quinazolin-4(3H)-one: Lacks the mercapto group.

2-Mercapto-3-methylquinazolin-4(3H)-one: Contains a methyl group instead of the 3-methoxypropyl group.

Uniqueness

2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is unique due to the presence of both the mercapto and 3-methoxypropyl groups, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence its reactivity, solubility, and potential interactions with biological targets.

Biologische Aktivität

2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is a sulfur-containing heterocyclic compound classified under the quinazolinone family. It exhibits a unique chemical structure characterized by a mercapto group (-SH) and a methoxypropyl substituent, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₂O₂S

- Molecular Weight : 250.32 g/mol

- CAS Number : 216880-47-6

The compound's structure allows for interactions with various biomolecules, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown its effectiveness as an inhibitor of specific carbonic anhydrases (hCA IX and hCA XII), which are often overexpressed in tumor cells. The compound demonstrated selective inhibition, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound's mercapto group enables it to interact with various enzymes. It has been studied for its ability to inhibit enzymes involved in critical cellular processes, including those related to cell growth and apoptosis. The interaction studies focus on its binding affinity to specific proteins, which is crucial for understanding its therapeutic mechanisms.

The mechanism of action for this compound involves:

- Molecular Targets : The compound interacts with enzymes and receptors that modulate cellular signaling pathways.

- Pathways Affected : It may influence pathways related to cell proliferation, apoptosis, and immune responses, providing insights into its potential therapeutic effects.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various quinazolinone derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for developing new anticancer agents .

Interaction with Proteins

Another study focused on the interaction of this compound with specific proteins involved in cancer progression. The findings revealed that it binds effectively to target proteins, leading to altered signaling pathways that inhibit tumor cell proliferation. This underscores the importance of further research into its mechanism of action and therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Mercaptoquinazolin-4(3H)-one | Lacks methoxypropyl group | Moderate antitumor activity |

| 3-(3-Methoxypropyl)quinazolin-4(3H)-one | Lacks mercapto group | Limited biological activity |

| 2-Mercapto-3-methylquinazolin-4(3H)-one | Contains methyl group instead of methoxypropyl | Reduced enzyme inhibition |

The presence of both mercapto and methoxypropyl groups in this compound distinguishes it from its analogs, contributing to its enhanced biological activity and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-16-8-4-7-14-11(15)9-5-2-3-6-10(9)13-12(14)17/h2-3,5-6H,4,7-8H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPHWZNAXDTNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367434 | |

| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216880-47-6 | |

| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.